molecular formula C40H44N2O8 B13771984 Thalifabine CAS No. 88313-34-2

Thalifabine

Cat. No.: B13771984
CAS No.: 88313-34-2
M. Wt: 680.8 g/mol
InChI Key: SMXTYFAIBBXFQO-KYJUHHDHSA-N
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Description

Thalifabine is a synthetic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is characterized by its unique molecular structure, which allows it to participate in various chemical reactions and exhibit significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalifabine typically involves multiple steps, including the formation of key intermediates and their subsequent transformation into the final product. Common synthetic routes include:

    Condensation Reactions: These involve the combination of smaller molecules to form a larger compound, often facilitated by catalysts and specific reaction conditions.

    Cyclization Reactions: These are used to form ring structures within the molecule, which are crucial for its biological activity.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve:

    Batch Processing: Where reactions are carried out in batches, allowing for precise control over reaction conditions.

    Continuous Flow Processing: This method allows for the continuous production of this compound, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Thalifabine undergoes various types of chemical reactions, including:

    Oxidation: This involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Thalifabine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of cellular processes and as a tool for investigating biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Thalifabine involves its interaction with specific molecular targets and pathways within cells. It may:

    Bind to Enzymes: Inhibiting or activating their activity, thereby affecting biochemical pathways.

    Modulate Receptor Activity: Interacting with cell surface receptors to influence cellular signaling.

    Affect Gene Expression: Altering the expression of specific genes, leading to changes in cellular function.

Comparison with Similar Compounds

Thalifabine can be compared with other similar compounds, such as:

    Thalidomide: Known for its immunomodulatory and anti-angiogenic properties.

    Lenalidomide: A derivative of Thalidomide with enhanced biological activity.

    Pomalidomide: Another Thalidomide derivative with distinct therapeutic applications.

Uniqueness of this compound

This compound is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable tool in scientific research and industrial applications.

Properties

CAS No.

88313-34-2

Molecular Formula

C40H44N2O8

Molecular Weight

680.8 g/mol

IUPAC Name

(5S)-5-[[4-[[(6aS)-1,2,3,9,10-pentamethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-8-yl]oxy]phenyl]methyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline

InChI

InChI=1S/C40H44N2O8/c1-41-14-12-23-17-31-32(49-21-48-31)19-26(23)29(41)16-22-8-10-24(11-9-22)50-37-28-18-30-34-25(13-15-42(30)2)36(44-4)40(47-7)39(46-6)35(34)27(28)20-33(43-3)38(37)45-5/h8-11,17,19-20,29-30H,12-16,18,21H2,1-7H3/t29-,30-/m0/s1

InChI Key

SMXTYFAIBBXFQO-KYJUHHDHSA-N

Isomeric SMILES

CN1CCC2=C3[C@@H]1CC4=C(C(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC)OC5=CC=C(C=C5)C[C@H]6C7=CC8=C(C=C7CCN6C)OCO8

Canonical SMILES

CN1CCC2=C3C1CC4=C(C(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC)OC5=CC=C(C=C5)CC6C7=CC8=C(C=C7CCN6C)OCO8

Origin of Product

United States

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